

Role of D-amino acid oxidase in neuropathology

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Compound of Interest

Compound Name: DAO-IN-2

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An In-depth Technical Guide to the Role of D-amino Acid Oxidase in Neuropathology

Executive Summary

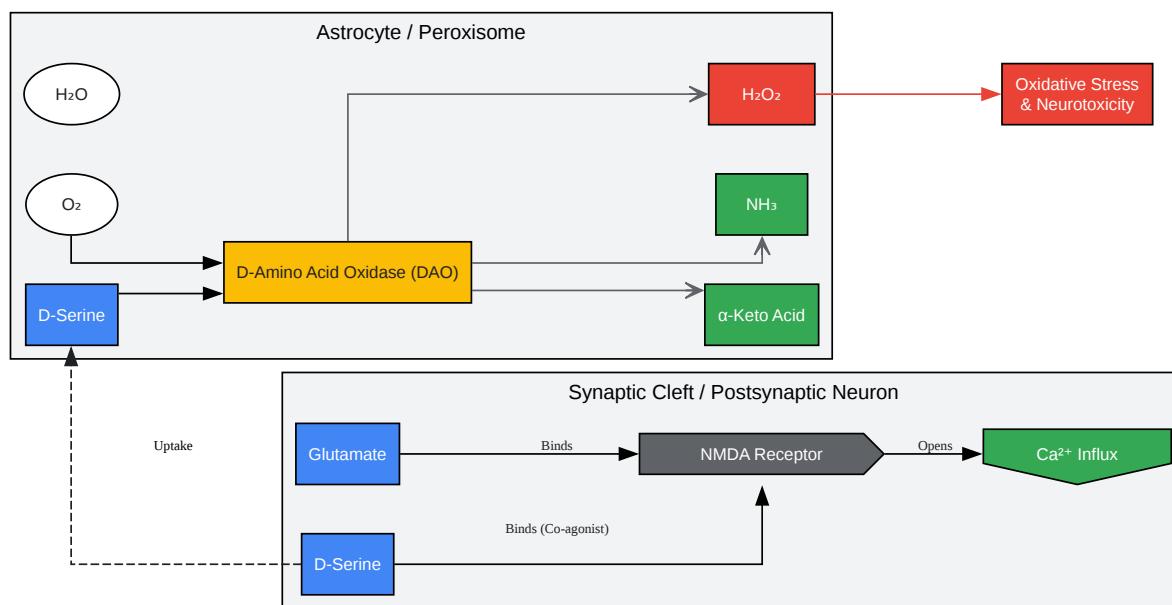
D-amino acid oxidase (DAO), a peroxisomal flavoenzyme, has emerged as a critical modulator of central nervous system (CNS) function and a key player in the pathophysiology of several neurological disorders. Its primary role in the brain is the oxidative deamination of D-serine, the main endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By regulating D-serine levels, DAO significantly influences glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory. Aberrant DAO activity—either hyperactivity leading to D-serine depletion or hypoactivity causing its accumulation—is implicated in conditions such as schizophrenia, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease. This guide provides a comprehensive overview of the enzymatic function of DAO, its role in neuropathology, detailed experimental protocols for its study, and its potential as a therapeutic target.

The DAO/D-Serine/NMDA Receptor Axis

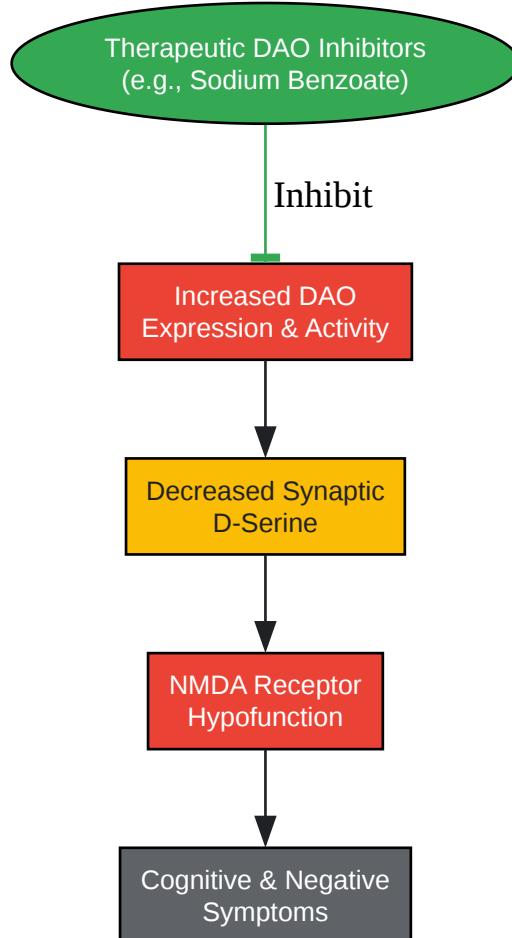
D-amino acid oxidase (DAO) is a flavoprotein that catalyzes the stereospecific oxidation of D-amino acids into their corresponding α -keto acids, ammonia, and hydrogen peroxide (H_2O_2)[1][2]. In the mammalian brain, the most significant substrate for DAO is D-serine[3]. D-serine, synthesized from L-serine by the enzyme serine racemase, acts as a potent co-agonist at the glycine-binding site of the NMDA receptor[4][5][6]. For the NMDA receptor to become activated, it requires simultaneous binding of both glutamate and a co-agonist (either D-serine or glycine) [6][7].

The catalytic activity of DAO, therefore, serves as a primary mechanism for clearing synaptic D-serine, thereby reducing NMDA receptor tone. This regulation is crucial, as NMDA receptor hypofunction is a core deficit in schizophrenia, while its overactivation (excitotoxicity) is implicated in neurodegenerative conditions like ALS[8][9]. Furthermore, the DAO-catalyzed reaction produces hydrogen peroxide, a reactive oxygen species that can contribute to oxidative stress and cellular damage, a common pathological feature in many neurodegenerative diseases[10][11].

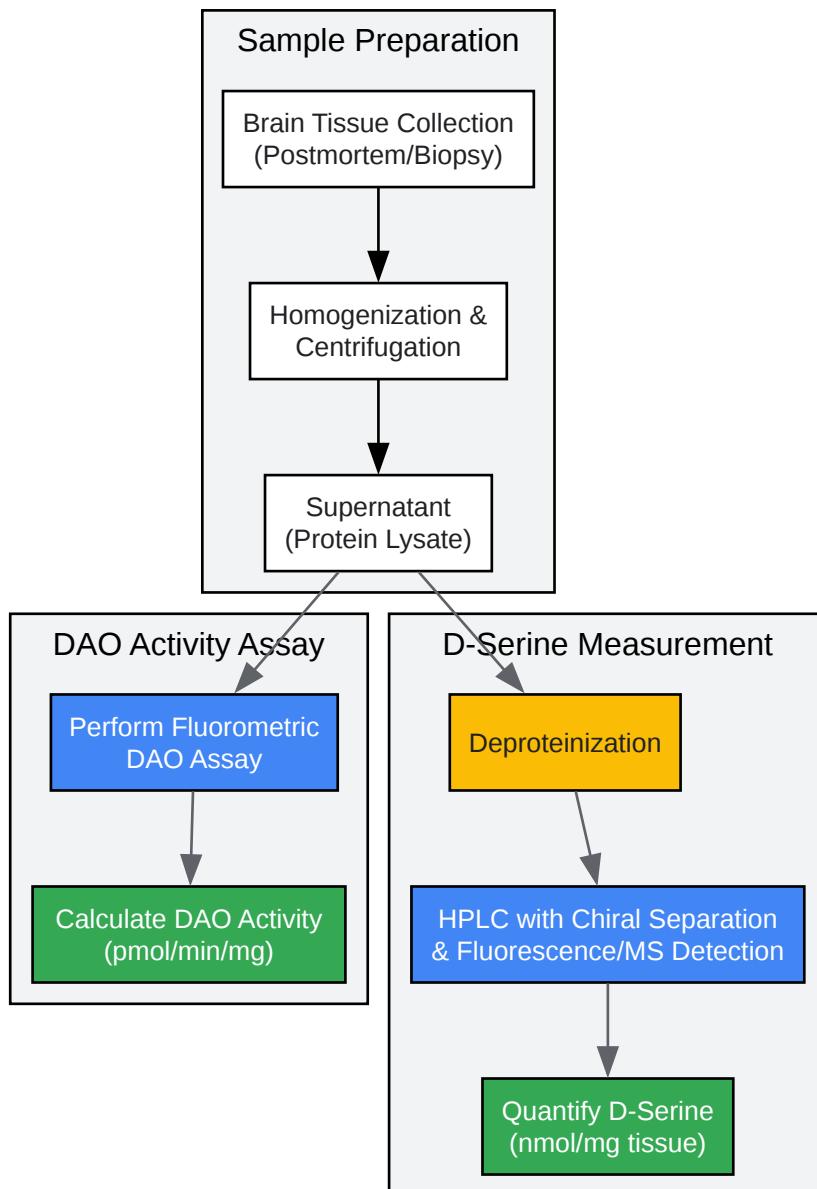
DAO Catalytic Pathway and its Impact on the NMDA Receptor



Hypothesized Role of DAO Hyperactivity in Schizophrenia



Workflow: Analysis of DAO Activity and D-Serine Levels

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